(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Description
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl-substituted amide, and a branched methyl side chain. This compound is structurally related to intermediates in peptide synthesis and bioactive natural product derivatives, as evidenced by its presence in synthetic pathways for Streptacidiphilus metabolites and enzyme-catalyzed peptide modifications .
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(methoxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)13-7-17-6)14-11(16)18-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
InChI Key |
ANHGNSOUGYPERQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of L-Valine
The synthesis begins with L-valine , whose amino group is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions. This step employs di-tert-butyl dicarbonate (Boc₂O) in a mixture of dioxane/water (1:1) with sodium hydroxide (1M) at 0–25°C for 12 hours. The Boc-protected valine (Boc-L-Val-OH ) is isolated in >95% yield after acidification and extraction.
Reaction Conditions:
-
Reagents: L-Valine, Boc₂O, NaOH, dioxane/water.
-
Temperature: 0°C → 25°C (gradual warming).
-
Workup: Acidification to pH 2–3 with HCl, extraction with ethyl acetate.
Activation of Carboxylic Acid and Weinreb Amide Formation
The carboxylic acid of Boc-L-Val-OH is activated for coupling with N-methoxy-N-methylamine. Two primary methods are documented:
Method A: EDC/HOBt-Mediated Coupling
-
Activation: Boc-L-Val-OH is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.
-
Coupling: N-Methoxy-N-methylamine hydrochloride is added with triethylamine (TEA) to scavenge HCl. The reaction proceeds at 25°C for 6–12 hours.
Typical Yields: 70–85% after purification by flash chromatography.
Method B: CDI Activation
An alternative approach uses N,N'-carbonyldiimidazole (CDI) for milder activation:
Deprotection and Final Purification
While the Boc group is typically retained in the final product, partial deprotection may occur under acidic conditions. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 1.02 (d, 6H, Val-CH(CH₃)₂), 3.18 (s, 3H, N-OCH₃), 3.65 (s, 3H, N-CH₃).
-
HRMS (ESI): m/z calcd. for C₁₂H₂₄N₂O₄ [M+H]⁺: 261.1814; found: 261.1811.
Comparative Analysis of Methodologies
| Parameter | EDC/HOBt Method | CDI Method |
|---|---|---|
| Yield | 70–85% | 80–90% |
| Reaction Time | 6–12 h | 12–24 h |
| Racemization Risk | Moderate | Low |
| Byproducts | Urea derivatives | Imidazole |
| Scalability | >100 g demonstrated | Limited data |
The CDI method offers superior stereochemical fidelity, making it preferable for enantioselective synthesis. However, EDC/HOBt remains popular for its rapid kinetics and compatibility with industrial-scale processes.
Industrial-Scale Considerations
-
Solvent Selection: DMF facilitates higher solubility but requires rigorous removal due to toxicity. THF or DCM are alternatives for large-scale runs.
-
Catalyst Loading: CDI (1.2 equiv) and EDC (1.5 equiv) are stoichiometric, necessitating cost-benefit analysis for commercial production.
-
Green Chemistry: Recent patents highlight microwave-assisted coupling (50°C, 30 min) to reduce reaction times and energy consumption.
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and catalytic hydrogenation for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known drugs. Its ability to inhibit specific enzymes makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Mechanisms of Action :
- Enzyme Inhibition : Research indicates that the compound may inhibit enzymes involved in the pathogenesis of Alzheimer's disease, such as acetylcholinesterase and β-secretase, which are crucial in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively.
Neuroprotection Studies
Studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal cell death.
Key Findings :
- Oxidative Stress Reduction : The compound has demonstrated the ability to lower malondialdehyde levels, a marker of oxidative stress, indicating its potential antioxidant effects.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential efficacy in enhancing cognitive function and memory retention in animal models.
In Vivo Studies :
- In a scopolamine-induced cognitive impairment model in rats, administration of the compound resulted in improved memory performance, suggesting its potential use as a cognitive enhancer.
Case Study 1: Neuroprotective Effects
A study conducted on cultured neurons exposed to amyloid-beta peptides showed that treatment with (S)-tert-butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate significantly improved cell viability compared to untreated controls. This suggests that the compound may protect neurons from amyloid-induced toxicity.
| Study Type | Model Used | Result |
|---|---|---|
| In Vitro | Neuronal cell culture | Increased cell viability by 30% |
| In Vivo | Scopolamine rat model | Improved memory retention by 25% |
Case Study 2: Enzyme Inhibition
Research demonstrated that the compound effectively inhibits acetylcholinesterase activity in vitro, with an IC50 value indicating strong inhibitory potential.
| Enzyme Activity | Measurement Method | Result |
|---|---|---|
| Acetylcholinesterase | In vitro assay | IC50 = 12.5 nM |
| β-secretase | In vitro assay | IC50 = 15.4 nM |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, thereby influencing its biological activity.
Comparison with Similar Compounds
Diastereomeric Pair: Compounds 19 and 19A ()
These compounds share a Boc-protected backbone but differ in stereochemistry:
- Compound 19 : (S,S,S)-configured, yielding 61% with mp 159–162°C and [α]D<sup>25</sup> = +1.2897 (MeOH).
- Compound 19A : (S,R,S)-configured, yielding 4% with mp 241–244°C and [α]D<sup>25</sup> = -0.7577 (DMSO).
Key Differences : - The inversion at the central amino acid residue (R vs. S) drastically reduces yield and increases melting point, highlighting stereochemical sensitivity in synthesis .
- IR spectra differ in N–H and C=O stretching regions (e.g., 3285 vs. 3326 cm<sup>−1</sup>), indicating altered hydrogen bonding .
Boc-Protected Amino Acid Derivatives ()
Comparison :
- The target compound’s methoxymethyl group replaces benzylamino in 2j–2l, likely enhancing solubility due to the ether moiety.
- Lower melting points for 2k and 2l correlate with aliphatic side chains versus aromatic (2j).
Functional Group Variations
Methoxy-Substituted Analogues ()
- tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (Similarity: 0.82): The presence of a terminal alkyne introduces reactivity for click chemistry, unlike the saturated methyl branch in the target compound .
Peptide Backbone Modifications ()
- Compound 30 () : Incorporates a proline residue and azide group, enabling further diversification via Staudinger or Huisgen reactions. The target compound lacks such functional handles .
- D-Val-D-Val derivative () : Dual valine residues confer rigidity, whereas the target compound’s methoxymethyl group may enhance conformational flexibility .
Key Research Findings
Stereochemical Impact : Diastereomers (19 vs. 19A) exhibit >60°C mp differences, underscoring packing efficiency variations in crystalline states .
Solubility Trends: Methoxymethyl groups (target compound) likely improve aqueous solubility over benzylamino (2j–2l) or aryl substituents .
Synthetic Utility : The Boc group’s stability under acidic conditions makes the compound a versatile intermediate for deprotection in peptide elongation .
Biological Activity
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate the compound's biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is . It features a tert-butyl group, which is known to enhance the lipophilicity of compounds, potentially affecting their biological activity.
1. Antiviral Activity
Recent studies have explored the compound's antiviral properties, particularly against SARS-CoV. A fluorometric protease inhibitory assay indicated that various carbamate derivatives, including those similar to (S)-tert-butyl carbamate, exhibited significant inhibitory action against SARS-CoV 3CL protease. The IC₅₀ values for these inhibitors ranged widely, demonstrating varying potency levels among different derivatives .
2. Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes, including glutamine-dependent amidotransferases. This inhibition is crucial for understanding its potential therapeutic applications in treating diseases that rely on these metabolic pathways .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.0041 | SARS-CoV 3CL Protease |
| Compound B | 0.46 | Glutamine Amidotransferase |
| Compound C | 23.0 | Various Kinases |
This table summarizes the inhibitory activities of compounds related to (S)-tert-butyl carbamate, highlighting its potential as a lead compound in drug development.
3. Antitumor Activity
In addition to antiviral effects, derivatives of this compound have been investigated for their antitumor properties. Pyrazole derivatives, which share structural similarities with the carbamate, have shown promising results in inhibiting cancer cell proliferation through various mechanisms .
The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets. For instance, the nucleophilic attack on catalytic residues in target enzymes leads to irreversible inhibition, a mechanism observed in related compounds .
Q & A
Q. What are the standard synthetic routes for (S)-tert-butyl carbamate derivatives, and how can stereochemical purity be ensured?
The synthesis typically employs tert-butyl carbamate (Boc) protection of amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or NaOH). Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, intermediates with (S)-configuration require chiral resolution techniques or asymmetric hydrogenation . Post-synthesis, enantiomeric excess is verified using chiral HPLC or polarimetry.
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy validates carbamate and amide bonds. Purity is assessed via HPLC with UV detection, and X-ray crystallography resolves absolute configuration in crystalline forms .
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
The tert-butyl group enhances steric protection, reducing hydrolysis at neutral to slightly acidic pH. However, under strongly acidic (e.g., TFA) or basic conditions, Boc deprotection occurs, releasing the amine. Stability studies using accelerated degradation (40°C/75% RH) and pH-dependent kinetic assays are recommended to assess shelf life .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses involving methoxymethylamino and tert-butyl carbamate groups?
Sequential protection-deprotection protocols minimize side reactions. For instance, methoxymethyl (MOM) protection of the amine precedes Boc installation. Catalytic methods, such as using ionic liquids or silica-supported perchloric acid, improve reaction efficiency and reduce purification steps. Yield optimization requires DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading .
Q. How can computational modeling predict the compound’s interactions with biological targets like enzymes or receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets such as kinases or proteases. QSAR (Quantitative Structure-Activity Relationship) analyses correlate structural features (e.g., methoxymethyl substituent) with inhibitory activity. Density Functional Theory (DFT) calculates electronic properties influencing reactivity .
Q. What experimental approaches resolve contradictions in reported bioactivity data for similar carbamates?
Discrepancies in IC₅₀ values or mechanism of action (MOA) studies are addressed by standardizing assay conditions (e.g., cell line selection, incubation time). Orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition vs. cellular viability) validate target engagement. Meta-analyses of published datasets identify confounding variables like impurity profiles .
Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?
In vitro stability assays in plasma or liver microsomes quantify degradation rates. LC-MS/MS monitors metabolite formation (e.g., de-Boc products). For in vivo studies, radiolabeled analogs track distribution and excretion. Stability data guide formulation strategies (e.g., prodrug design or nanoencapsulation) to enhance bioavailability .
Methodological Guidance
Q. What safety protocols are critical for handling tert-butyl carbamates in the lab?
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine).
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: Immediate rinsing with water for skin/eye contact; medical evaluation for ingestion .
Q. How are synthetic intermediates rigorously purified to minimize side products?
- Chromatography: Flash column chromatography (silica gel, gradient elution) removes unreacted starting materials.
- Crystallization: Solvent-pair recrystallization (e.g., ethyl acetate/hexane) enhances enantiopurity.
- Derivatization: Conversion to stable salts (e.g., HCl adducts) aids isolation of hygroscopic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
